Disulfide, 1,1-dimethylethyl phenyl
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Overview
Description
Disulfide, 1,1-dimethylethyl phenyl is an organic compound with the molecular formula C10H14S2. It is characterized by the presence of a disulfide bond (S-S) and is often used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfide, 1,1-dimethylethyl phenyl can be synthesized through the oxidation of thiols. One common method involves the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. For example, the oxidation of thiophenol with iodine yields diphenyl disulfide . Another method involves the use of 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiol, which then reacts with another thiol to form the disulfide bond .
Industrial Production Methods
Industrial production of disulfides often involves the use of mild oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of molecular oxygen as an oxidant in the presence of catalysts is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
Disulfide, 1,1-dimethylethyl phenyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the disulfide bond can yield thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate reactions involving disulfides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Scientific Research Applications
Disulfide, 1,1-dimethylethyl phenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disulfide, 1,1-dimethylethyl phenyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biochemical processes, including protein folding and stabilization .
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of tert-butyl groups.
Dimethyl disulfide: Contains methyl groups instead of tert-butyl and phenyl groups.
Diethyl disulfide: Contains ethyl groups instead of tert-butyl and phenyl groups.
Uniqueness
Disulfide, 1,1-dimethylethyl phenyl is unique due to the presence of both tert-butyl and phenyl groups, which impart distinct chemical properties and reactivity compared to other disulfides. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
CAS No. |
2943-20-6 |
---|---|
Molecular Formula |
C10H14S2 |
Molecular Weight |
198.4 g/mol |
IUPAC Name |
(tert-butyldisulfanyl)benzene |
InChI |
InChI=1S/C10H14S2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KGYZTVHXXZFMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSC1=CC=CC=C1 |
Origin of Product |
United States |
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